An In-depth Technical Guide to (S)-Fmoc-2-amino-4,4-difluoropentanoic Acid: Synthesis, Properties, and Application in Peptide Chemistry
An In-depth Technical Guide to (S)-Fmoc-2-amino-4,4-difluoropentanoic Acid: Synthesis, Properties, and Application in Peptide Chemistry
Senior Application Scientist Note: This document provides a comprehensive technical overview of (S)-Fmoc-2-amino-4,4-difluoropentanoic acid. As of the time of this writing, a specific CAS number for this compound has not been publicly registered, suggesting it may be a novel or less-common research chemical. Therefore, this guide has been constructed by synthesizing data from structurally related gem-difluorinated amino acids and established principles of Fmoc-based peptide chemistry to provide an authoritative and practical resource for researchers.
Introduction: The Strategic Value of Fluorinated Amino Acids
In the landscape of modern drug discovery and peptide science, the site-selective incorporation of non-canonical amino acids is a cornerstone strategy for modulating the therapeutic properties of peptides.[] Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties imparted by fluorine. The introduction of a gem-difluoro group, as in (S)-Fmoc-2-amino-4,4-difluoropentanoic acid, can profoundly influence a peptide's conformational preference, metabolic stability, and binding affinity.[2][3]
The difluoromethylene (CF2) group is a non-hydrolyzable isostere of an ester oxygen and can act as a transition state analog for amide bond hydrolysis, thereby conferring resistance to proteolytic degradation.[2] This guide will provide a detailed exploration of (S)-Fmoc-2-amino-4,4-difluoropentanoic acid, from its projected synthesis to its application in Solid-Phase Peptide Synthesis (SPPS).
Synthesis and Physicochemical Properties
The synthesis of novel amino acids is a critical first step for their application. While a specific, validated route for (S)-Fmoc-2-amino-4,4-difluoropentanoic acid is not published, a plausible synthetic pathway can be proposed based on established methods for creating gem-difluoroalkyl amino acids.
Proposed Synthetic Pathway
A likely approach would involve the asymmetric synthesis from a suitable starting material, followed by fluorination and subsequent Fmoc protection. Methods such as oxidative desulfurization-fluorination or deoxofluorination of a corresponding aldehyde precursor have been successfully employed for similar structures.[4] Another viable route could involve the alkylation of a chiral glycine equivalent.
Caption: Proposed synthetic route for (S)-Fmoc-2-amino-4,4-difluoropentanoic acid.
Physicochemical Properties
The properties of (S)-Fmoc-2-amino-4,4-difluoropentanoic acid can be inferred from its constituent parts: the Fmoc group, the amino acid backbone, and the difluorinated side chain.
| Property | Expected Characteristic | Rationale |
| Molecular Formula | C₂₀H₁₉F₂NO₄ | Based on chemical structure. |
| Molecular Weight | ~387.37 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for Fmoc-protected amino acids.[5] |
| Solubility | Soluble in DMF, NMP, DCM; poorly soluble in water | The large, nonpolar Fmoc group dominates solubility.[6] |
| Stability | Stable under acidic conditions; labile to bases | The Fmoc group is designed for base-lability.[5][7] |
| UV Absorbance | ~300 nm | The fluorenyl group of Fmoc allows for spectrophotometric monitoring.[7] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (S)-Fmoc-2-amino-4,4-difluoropentanoic acid is as a building block in Fmoc-based SPPS.[] The Fmoc strategy is favored for its mild deprotection conditions, which preserves the integrity of sensitive peptide sequences and modifications.[6]
The Fmoc-SPPS Cycle
The incorporation of our target amino acid follows the standard iterative cycle of Fmoc-SPPS.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Coupling Considerations
Due to the potential steric hindrance from the difluoroalkyl side chain, optimizing the coupling step is crucial for achieving high efficiency.
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Activation Reagents: The use of highly efficient uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP is recommended.[9]
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Reaction Time: Extended coupling times (e.g., 2-4 hours) or a double coupling protocol may be necessary to ensure complete reaction.[2]
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent, but N-Methyl-2-pyrrolidone (NMP) can be beneficial in disrupting secondary structures that may hinder coupling.[10]
Fmoc Deprotection
The removal of the Fmoc group is achieved through a β-elimination mechanism in the presence of a mild base, typically piperidine.[11]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. genscript.com [genscript.com]
